molecular formula C14H20N2O2 B2640742 tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate CAS No. 2108850-23-1

tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate

Cat. No.: B2640742
CAS No.: 2108850-23-1
M. Wt: 248.326
InChI Key: JMXPVONVFDCNQW-UHFFFAOYSA-N
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Description

tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate: is a complex organic compound characterized by its unique cubane structure. Cubane derivatives are known for their high strain energy and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl carbamate group in this compound adds to its stability and makes it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane to introduce the aminomethyl group, followed by the protection of the amine with a tert-butyl carbamate group. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamate group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of cubane derivatives on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways and interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor to pharmacologically active compounds. Its unique structure may confer specific biological activities that can be exploited for therapeutic purposes.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or advanced polymers. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The cubane structure can interact with enzymes and receptors, potentially modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2R,3R,4S,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate
  • tert-Butyl ((2R,3R,4S,5S)-4-(aminomethyl)cuban-1-yl)carbamate

Uniqueness

tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of the aminocuban moiety. This gives it distinct chemical and biological properties compared to other cubane derivatives. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(4-aminocuban-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-4-13-5-8-6(13)10-7(13)9(5)14(8,10)15/h5-10H,4,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPVONVFDCNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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